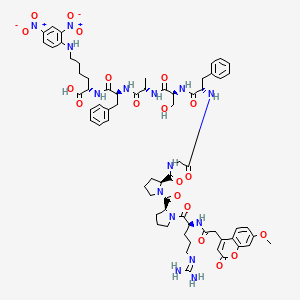
Mca-(Ala7,Lys(Dnp)9)-Bradykinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a synthetic peptide substrate designed for use in fluorescence resonance energy transfer (FRET) assays. This compound is composed of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups. The Mca group acts as a fluorophore, while the Dnp group serves as a quencher. This combination allows for the detection of enzymatic activity through changes in fluorescence, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Mca and Dnp groups are introduced at specific positions during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would follow similar principles but with optimization for larger scale operations. This includes the use of automated peptide synthesizers, bulk reagents, and large-scale purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mca-(Ala7,Lys(Dnp)9)-Bradykinin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the release of fluorescence due to the separation of the Mca and Dnp groups.
Oxidation and Reduction: The methoxycoumarin and dinitrophenyl groups can participate in redox reactions under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes such as matrix metalloproteinases (MMPs) are commonly used to hydrolyze the peptide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Various chemical reagents can be employed to introduce modifications at specific amino acid residues.
Major Products Formed
The primary product of enzymatic hydrolysis is the separation of the Mca and Dnp groups, resulting in a measurable increase in fluorescence. Other reactions may yield modified peptides with altered properties.
Applications De Recherche Scientifique
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is widely used in scientific research, particularly in the following areas:
Drug Discovery: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Industrial Applications: The compound can be used in quality control processes to monitor enzyme activity in various industrial products.
Mécanisme D'action
The mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin involves the cleavage of peptide bonds by proteolytic enzymes. When the peptide is intact, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage, the Mca group is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure enzyme activity and screen for enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is unique due to its specific peptide sequence and the use of Mca and Dnp groups for FRET-based detection. Similar compounds include:
Mca-Ala-Pro-Lys(Dnp)-OH: Another FRET substrate used for detecting enzyme activity.
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH: A substrate with a different peptide sequence but similar FRET-based detection mechanism.
These compounds share the common feature of using Mca and Dnp groups for fluorescence-based assays but differ in their peptide sequences and specific applications.
Propriétés
Formule moléculaire |
C66H81N15O19 |
|---|---|
Poids moléculaire |
1388.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
FDQLQIBWKJMUSI-HGGPOPJMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















